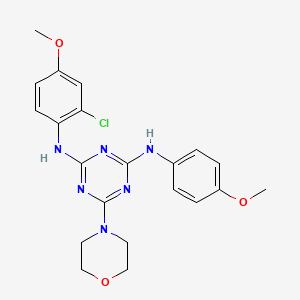

N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves multi-step chemical reactions. For instance, the synthesis of a structurally similar compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, was achieved by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine. This latter compound was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclisation with hydrazine hydrate . This demonstrates the complexity and specificity of the reactions involved in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a 1,3,5-triazine core, which is a common feature in the synthesis of various derivatives with potential biological activities. The co-crystal structure of a related compound, 2,4-diamino-6-phenyl-1,3,5-triazine, with 4-chlorobenzoic acid/4-methoxybenzoic acid, shows a distinct hydrogen-bonded assembly. This is indicative of the ability of the triazine core to form stable heterocyclic structures with other molecules through hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically characterized by the formation of hydrogen bonds and other non-covalent interactions. For example, in the co-crystal structures mentioned, hydrogen bonding interactions such as N–H⋯O and O–H⋯N are crucial for the formation of a supramolecular heterosynthon. Additionally, weak intermolecular C-H⋯O hydrogen bonds and aromatic π-π as well as C—Cl⋯π stacking interactions play a role in stabilizing the crystal structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine are not detailed in the provided papers, the properties of similar compounds can be inferred. The crystal structure determination of related compounds suggests that they are likely to exhibit solid-state stability and may have distinct melting points. The presence of various functional groups such as chloro, methoxy, and morpholino groups can influence the solubility, acidity, and basicity of the compound. The inhibitory capacity against cancer cell lines, as seen in the related compound , suggests potential biological activity, which could be a result of the compound's physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Overview of Triazine Derivatives in Medicinal Chemistry Triazine derivatives are recognized for their versatility in medicinal chemistry due to their structural diversity and potential for pharmacological activity. N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, as a part of the triazine class, shares this potential. Triazines have been explored for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. This breadth of activity positions triazine derivatives as a focal point for developing future pharmacotherapeutics. The core moiety of triazine serves as a scaffold for designing new drugs, highlighting the importance of such compounds in ongoing drug discovery efforts (Verma, Sinha, & Bansal, 2019).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-N-(2-chloro-4-methoxyphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O3/c1-29-15-5-3-14(4-6-15)23-19-25-20(24-18-8-7-16(30-2)13-17(18)22)27-21(26-19)28-9-11-31-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGQGEQYBBKIQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=C(C=C4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)

![Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2540706.png)

![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)

![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2540714.png)

![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2540725.png)